molecular formula C9H5F3IN B8046918 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile

2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B8046918
M. Wt: 311.04 g/mol
InChI Key: MDCWUIOZXIQMGQ-UHFFFAOYSA-N
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Description

“2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile” is an organic compound with the molecular formula C9H5F3IN . It has a molecular weight of 311.04 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile . The InChI code is 1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2 . The compound’s structure includes a phenyl ring substituted with an iodo group and a trifluoromethyl group .


Physical and Chemical Properties Analysis

The compound has a computed topological polar surface area of 23.8 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are both 310.94188 g/mol .

Safety and Hazards

The compound is considered hazardous . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCWUIOZXIQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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